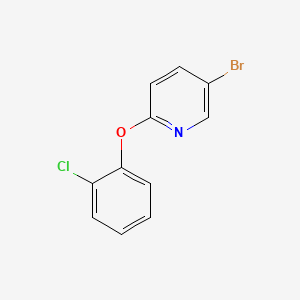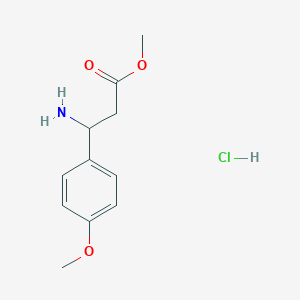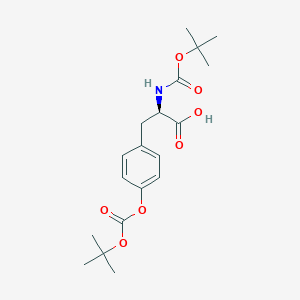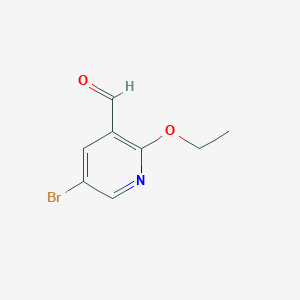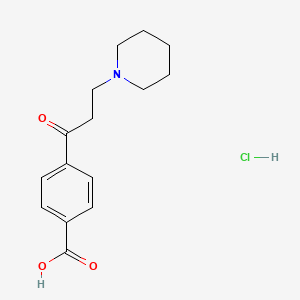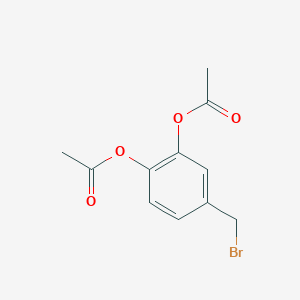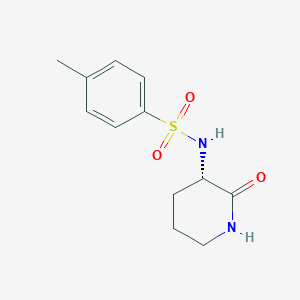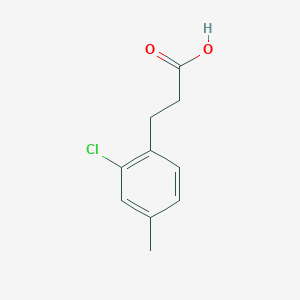
Benzenepropanoic acid, 2-chloro-4-methyl-
Übersicht
Beschreibung
Benzenepropanoic acid, 2-chloro-4-methyl-, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is commonly used to treat various conditions such as headaches, dental pain, menstrual cramps, rheumatoid arthritis, and osteoarthritis. Ibuprofen is also used in the treatment of fever, inflammation, and pain associated with various conditions.
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, 2-chloro-4-methyl- involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. Ibuprofen inhibits the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Ibuprofen has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. Ibuprofen has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the production of antioxidant enzymes such as catalase and superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
Ibuprofen has a number of advantages and limitations for use in lab experiments. One advantage is that it is widely available and relatively inexpensive. Ibuprofen is also relatively safe and has a low toxicity profile. However, Benzenepropanoic acid, 2-chloro-4-methyl- has a short half-life and may require frequent dosing in lab experiments. In addition, Benzenepropanoic acid, 2-chloro-4-methyl- may have off-target effects that need to be considered when interpreting results.
Zukünftige Richtungen
There are a number of future directions for research on Benzenepropanoic acid, 2-chloro-4-methyl-. One area of research is the development of new formulations of Benzenepropanoic acid, 2-chloro-4-methyl- that can improve its bioavailability and efficacy. Another area of research is the investigation of the anti-cancer properties of Benzenepropanoic acid, 2-chloro-4-methyl- and its potential use in cancer treatment. Additionally, research is needed to better understand the off-target effects of Benzenepropanoic acid, 2-chloro-4-methyl- and to develop strategies to minimize these effects.
Wissenschaftliche Forschungsanwendungen
Ibuprofen has been extensively studied in scientific research for its therapeutic effects. It has been shown to be effective in reducing pain, inflammation, and fever. Ibuprofen is also used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. In addition, Benzenepropanoic acid, 2-chloro-4-methyl- has been shown to have anti-cancer properties and is being studied for its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
3-(2-chloro-4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJPXTTUXXOPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




